molecular formula C20H15ClN4O B13881819 3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2(1H)-one

3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2(1H)-one

Cat. No.: B13881819
M. Wt: 362.8 g/mol
InChI Key: PBQIIKOVMRFZEQ-UHFFFAOYSA-N
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Description

3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoquinazoline moiety, a chlorophenyl group, and a methylpyridinone core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminoquinazoline with 4-chlorobenzaldehyde, followed by cyclization and subsequent methylation to form the desired pyridinone structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield amino-substituted pyridinones.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include substituted quinazolines, amino-pyridinones, and various functionalized derivatives that retain the core structure of the original compound.

Scientific Research Applications

3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminoquinazolin-6-yl)-1-phenyl-4-methylpyridin-2-one
  • 3-(2-aminoquinazolin-6-yl)-1-(4-fluorophenyl)-4-methylpyridin-2-one
  • 3-(2-aminoquinazolin-6-yl)-1-(4-bromophenyl)-4-methylpyridin-2-one

Uniqueness

Compared to similar compounds, 3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

3-(2-aminoquinazolin-6-yl)-1-(4-chlorophenyl)-4-methylpyridin-2-one

InChI

InChI=1S/C20H15ClN4O/c1-12-8-9-25(16-5-3-15(21)4-6-16)19(26)18(12)13-2-7-17-14(10-13)11-23-20(22)24-17/h2-11H,1H3,(H2,22,23,24)

InChI Key

PBQIIKOVMRFZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)Cl)C3=CC4=CN=C(N=C4C=C3)N

Origin of Product

United States

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